N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a novel chemical compound of significant interest across various scientific disciplines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide typically involves a multi-step process:
Cyclopropane Moiety Formation: The initial step often involves the formation of the cyclopropanecarbonyl component through cyclopropanation reactions using diazo compounds and alkenes.
Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline core is synthesized through Pictet-Spengler reactions, involving an aldehyde and an amine.
Fluorophenoxyacetamide Attachment: The final step involves attaching the fluorophenoxyacetamide group through an amide coupling reaction, usually facilitated by coupling agents like EDCI or HATU.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using high-efficiency catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide undergoes several types of chemical reactions:
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: Selective reduction can modify functional groups like ketones to alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives of the tetrahydroisoquinoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide finds applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a pharmacophore in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, particularly in neurology and oncology.
Industry: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Binding to Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels.
Enzyme Inhibition: Possible inhibition of enzymes involved in metabolic pathways.
Signaling Pathways: Modulation of intracellular signaling pathways such as MAPK or PI3K/Akt.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-bromophenoxy)acetamide
Uniqueness
Compared to similar compounds, the fluorophenoxy derivative is unique due to:
Enhanced Biological Activity: The presence of fluorine often increases metabolic stability and bioavailability.
Distinct Chemical Reactivity: Fluorine's electron-withdrawing nature influences the compound's reactivity and interactions.
This unique profile makes N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-17-4-7-19(8-5-17)27-13-20(25)23-18-6-3-14-9-10-24(12-16(14)11-18)21(26)15-1-2-15/h3-8,11,15H,1-2,9-10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSRDWPSUFRIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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